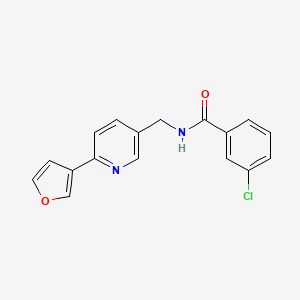![molecular formula C20H24N2O3 B2448980 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903151-56-3](/img/structure/B2448980.png)
1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic structure. The stereochemistry at the 1R,5S positions indicates that there are chiral centers in the molecule, which would affect its three-dimensional structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the lactam could undergo hydrolysis to form an amino acid. The acetyl group could be removed via hydrolysis or react with nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might have a relatively high boiling point due to the presence of the bicyclic structure. The presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Insights
Stereoselective Synthesis
Research into the potent PI3 kinase inhibitor PKI-179 led to the stereoselective synthesis and stereochemical determination of a related compound, showcasing a method for creating enantiomerically pure substances with potential in drug development (Zecheng Chen et al., 2010).
Electronic and Optical Materials
The development of n-type conjugated polyelectrolytes for electron transport layers in solar cells highlights the application of related organic frameworks in enhancing the efficiency of photovoltaic devices (Lin Hu et al., 2015).
Antimicrobial Studies
A series of spiro[pyrrolidin-2,3′-oxindoles] demonstrated in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, underscoring the therapeutic potential of structurally complex pyrrolidine derivatives (S. Haddad et al., 2015).
Antimicrobial Properties of Derivatives
Research into pyrrolidine-2,5-dione derivatives fused to dibenzobarrelene backbones revealed moderate antimicrobial activities against various bacterial and fungal species, opening avenues for the development of new antimicrobial agents (Emmanuel Sopbué Fondjo et al., 2021).
Catalytic Syntheses
Studies demonstrate the catalytic use of basic ionic liquids in the synthesis of heterocyclic compounds, presenting environmentally friendly and efficient methodologies for creating bioactive molecules (H. Shaterian et al., 2012).
Crystal Structure Analysis
The molecular structure of 1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate was elucidated, providing insights into the conformational preferences of pyrrolidine derivatives and their interactions, which are crucial for designing molecules with desired properties (I. Caracelli et al., 2010).
properties
IUPAC Name |
1-[8-[2-(3-methylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-3-2-4-14(9-13)10-20(25)21-15-5-6-16(21)12-17(11-15)22-18(23)7-8-19(22)24/h2-4,9,15-17H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVTQFZEQOEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

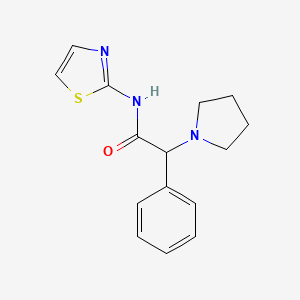
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
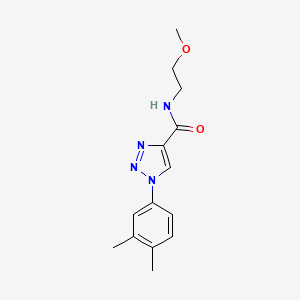
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)
![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

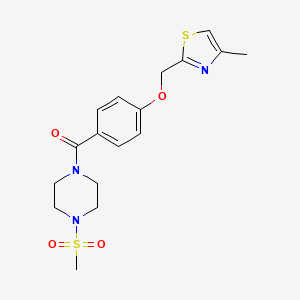

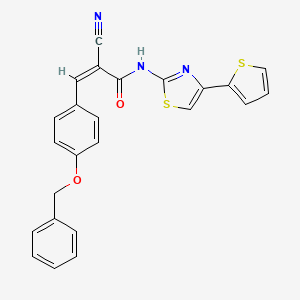
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)
![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
